Ethyl 2-chloro-3-(methylamino)isonicotinate
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Overview
Description
Ethyl 2-chloro-3-(methylamino)isonicotinate is an organic compound with the molecular formula C9H11ClN2O2 It is a derivative of isonicotinic acid, featuring a chloro group at the second position and a methylamino group at the third position on the isonicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-3-(methylamino)isonicotinate typically involves the following steps:
Starting Material: The synthesis begins with isonicotinic acid, which is readily available.
Chlorination: The isonicotinic acid is chlorinated at the second position using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to form 2-chloroisonicotinic acid.
Esterification: The 2-chloroisonicotinic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid (H2SO4) to produce ethyl 2-chloroisonicotinate.
Amination: Finally, the ethyl 2-chloroisonicotinate undergoes nucleophilic substitution with methylamine (CH3NH2) to introduce the methylamino group at the third position, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-3-(methylamino)isonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the nitro group (if present) can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Ethyl 2-chloro-3-(methylamino)isonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Ethyl 2-chloro-3-(methylamino)isonicotinate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methylamino groups play crucial roles in binding to these targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Ethyl 2-chloro-3-(methylamino)isonicotinate can be compared with other similar compounds, such as:
Ethyl 2-chloroisonicotinate: Lacks the methylamino group, which may result in different reactivity and biological activity.
Ethyl 3-(methylamino)isonicotinate:
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.
The presence of both the chloro and methylamino groups in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various applications.
Biological Activity
Ethyl 2-chloro-3-(methylamino)isonicotinate (ECMI) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of ECMI, focusing on its antimicrobial and anticancer properties, mechanism of action, and relevant case studies.
Antimicrobial Properties
ECMI has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, including both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for ECMI against selected pathogens are summarized in Table 1.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that ECMI could serve as a lead compound for developing new antibiotics, particularly in an era of increasing antibiotic resistance.
Anticancer Activity
In addition to its antimicrobial effects, ECMI has shown promising anticancer activity. Research indicates that ECMI inhibits the proliferation of various cancer cell lines, including breast and lung cancers. A study reported an IC50 value of approximately 15 µM for ECMI against MCF-7 breast cancer cells, indicating potent cytotoxic effects.
The mechanism by which ECMI exerts its biological effects is not fully elucidated but is believed to involve several pathways:
- Enzyme Inhibition : ECMI may interact with specific enzymes involved in cellular metabolism or signaling pathways, leading to altered cellular functions.
- DNA Interaction : The compound might bind to DNA or RNA, disrupting replication or transcription processes crucial for cell survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that ECMI may induce oxidative stress within cells, contributing to its cytotoxic effects.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of ECMI against multi-drug resistant Staphylococcus aureus. The results demonstrated that ECMI not only inhibited bacterial growth but also reduced biofilm formation, a common challenge in treating infections caused by this pathogen.
Case Study 2: Anticancer Activity in Vivo
In vivo studies conducted on mice bearing xenograft tumors showed that treatment with ECMI led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, suggesting that ECMI effectively induces cancer cell death through apoptotic pathways.
Properties
Molecular Formula |
C9H11ClN2O2 |
---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
ethyl 2-chloro-3-(methylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-14-9(13)6-4-5-12-8(10)7(6)11-2/h4-5,11H,3H2,1-2H3 |
InChI Key |
FHLQZDOOYUASOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)Cl)NC |
Origin of Product |
United States |
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